Cas no 1105221-55-3 (3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide)

3-(2-Chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a fused oxazole-oxadiazole scaffold with a thiophene substituent. This structure imparts potential utility in medicinal chemistry, particularly as a pharmacophore in drug discovery targeting enzyme inhibition or receptor modulation. The presence of a 2-chlorophenyl group enhances lipophilicity, while the thiophene moiety may contribute to π-stacking interactions, improving binding affinity. The compound's rigid, polycyclic framework suggests stability under physiological conditions, making it a candidate for further biochemical evaluation. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies in the development of novel therapeutic agents.
3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide structure
1105221-55-3 structure
Product Name:3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide
CAS No:1105221-55-3
MF:C17H11ClN4O3S
MW:386.812240839005
CID:5782793
Update Time:2025-06-12

3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide
    • 4-Isoxazolecarboxamide, 3-(2-chlorophenyl)-5-methyl-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-
    • 3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide
    • Inchi: 1S/C17H11ClN4O3S/c1-9-13(14(22-25-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(24-17)12-7-4-8-26-12/h2-8H,1H3,(H,19,21,23)
    • InChI Key: FZSNPSWABMOVGO-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(NC2=NN=C(C3SC=CC=3)O2)=O)C(C2=CC=CC=C2Cl)=N1

3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F1374-1307-2μmol
3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide
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$69.0 2023-05-17
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F1374-1307-10mg
3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide
1105221-55-3 90%+
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3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide Related Literature

Additional information on 3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide

Introduction to Compound with CAS No 1105221-55-3 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 1105221-55-3 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. Its systematic name, 3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide, provides a detailed insight into its structural framework and potential biological activities. This intricate structure, characterized by multiple heterocyclic rings and functional groups, makes it a promising candidate for further exploration in drug discovery and development.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The presence of both thiophene and oxadiazole moieties in this compound suggests potential interactions with biological targets, which could lead to applications in treating various diseases. Specifically, the thiophen-2-yl group and the 1,3,4-oxadiazol ring are known to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

In the context of current research, this compound has been studied for its potential role in modulating enzyme activity. Enzymes such as kinases and phosphodiesterases are critical targets in many diseases, and compounds that can selectively inhibit their activity hold great therapeutic promise. The unique structural features of 3-(2-chlorophenyl)-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-4-carboxamide make it an attractive scaffold for developing inhibitors with high specificity and low toxicity.

Additionally, the 1,2-oxazole moiety is known for its ability to enhance binding affinity to biological targets due to its rigid structure and ability to form hydrogen bonds. This feature is particularly valuable in drug design, as it can improve the pharmacokinetic properties of a compound. The combination of these structural elements in CAS No 1105221-55-3 suggests that it may possess significant potential as a lead compound for further optimization.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations, have been employed to construct the complex heterocyclic framework. These methods not only highlight the synthetic prowess of modern organic chemistry but also underscore the importance of innovative approaches in developing novel pharmaceuticals.

Evaluation of the compound's biological activity has revealed promising results in preclinical studies. Specifically, it has shown efficacy in inhibiting certain enzymes associated with inflammatory pathways. This finding aligns with the growing interest in developing anti-inflammatory agents that target specific molecular mechanisms without causing systemic side effects. The dual functionality provided by the presence of both chlorophenyl and thiophene groups allows for selective interaction with biological targets, enhancing its therapeutic potential.

The development of new drug candidates is a complex process that involves extensive testing to ensure safety and efficacy. Computational modeling and molecular docking studies have been instrumental in predicting the binding interactions between this compound and its target proteins. These studies provide valuable insights into how the molecule interacts at a molecular level and help guide further optimization efforts.

In conclusion, CAS No 1105221-55-3, with its unique structural features and promising biological activities, represents a significant advancement in pharmaceutical research. Its potential applications in treating various diseases make it a valuable asset for further exploration by researchers worldwide. As our understanding of biological mechanisms continues to evolve, compounds like this one will play a crucial role in developing next-generation therapeutics that address unmet medical needs.

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